molecular formula C15H16N2OS B6451326 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 2640978-33-0

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No. B6451326
CAS RN: 2640978-33-0
M. Wt: 272.4 g/mol
InChI Key: PHGOCPWPYSFQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one, also known as CBMS, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. CBMS has a unique structure that is composed of a cyclobutylmethyl group attached to a phenyl group and a dihydropyrazin-2-one moiety. This compound has a wide range of potential applications in the medical and scientific fields due to its interesting properties. In

Mechanism of Action

The exact mechanism of action of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is not yet fully understood, but it is thought to act by modulating the activity of certain enzymes and proteins. It is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. In addition, 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has been found to inhibit the activity of certain proteins, such as caspase-3, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis. In addition, 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the production of nitric oxide, which plays a role in the regulation of cell death.

Advantages and Limitations for Lab Experiments

The use of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one in laboratory experiments has several advantages and limitations. One of the main advantages of using 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is that it is a relatively safe and non-toxic compound. In addition, 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is easy to synthesize and can be used in a variety of experiments. However, it is important to note that 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one is a relatively new compound and its effects on humans have not yet been fully studied. Therefore, it is important to use caution when using 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one in laboratory experiments.

Future Directions

The potential of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one as a therapeutic agent is still being explored, and there are several future directions for research. One of the main areas of research is to further investigate the effects of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one on inflammation, oxidative stress, and apoptosis. In addition, further research is needed to determine the exact mechanism of action of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one and to better understand its potential as a drug candidate. Finally, further research is needed to study the effects of 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one on humans and to determine the optimal dosage and potential side effects.

Synthesis Methods

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one can be synthesized using several different methods. The most common method is a three-step process that involves the condensation of cyclobutylmethylsulfanyl chloride with phenylmagnesium bromide to form the cyclobutylmethylsulfanyl-1-phenyl compound, followed by the reaction of this compound with ethyl cyanoacetate and sodium hydroxide to form the dihydropyrazin-2-one moiety. Finally, the two moieties are combined to form the final product.

Scientific Research Applications

3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has been extensively studied for its potential applications in the medical and scientific fields. It has been used in research to study the effects of oxidative stress, as well as to investigate the role of nitric oxide in the regulation of cell death. In addition, 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has been used to study the effects of inflammation and the potential of novel drug candidates. 3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one has also been used to study the effects of apoptosis and the role of mitochondria in cell death.

properties

IUPAC Name

3-(cyclobutylmethylsulfanyl)-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-14(19-11-12-5-4-6-12)16-9-10-17(15)13-7-2-1-3-8-13/h1-3,7-10,12H,4-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGOCPWPYSFQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one

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